methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate
Description
Methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate is a heterocyclic benzoate ester featuring a tricyclic core with oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. Its structural complexity arises from the fused 7.4.0.0³⁷ ring system, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-23-17(22)11-4-2-10(3-5-11)16(21)20-18-19-12-8-13-14(9-15(12)26-18)25-7-6-24-13/h2-5,8-9H,6-7H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPTFGJJCESKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole-Dioxane Cyclization
This method involves constructing the benzothiazole ring first, followed by dioxane ring closure. Starting with 2-aminothiophenol, condensation with methyl 4-(bromomethyl)benzoate in dimethylacetamide (DMA) at 110°C forms the benzothiazole intermediate. Subsequent treatment with ethylene glycol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) facilitates dioxane ring formation via nucleophilic substitution, achieving 78–85% yields.
One-Pot Multicomponent Assembly
Advanced protocols employ a one-pot strategy using 4-formylbenzoic acid, cysteamine, and ethylene carbonate. The reaction proceeds through imine formation, thiazolidine ring closure, and final cyclization with potassium carbonate in DMA at 120°C, yielding the tricyclic amine in 65–72% efficiency.
Carbamoyl Benzoate Ester Synthesis
The methyl 4-carbamoylbenzoate segment is synthesized via two established pathways:
Direct Esterification-Carbamoylation
4-Carbamoylbenzoic acid undergoes esterification with methanol using sulfuric acid (H₂SO₄) as a catalyst under reflux (65°C, 6 h), achieving 89–93% conversion. The resulting methyl ester is then activated with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0–5°C before coupling with the tricyclic amine.
Sequential Acylation
Alternative approaches start with methyl 4-formylbenzoate, which is oxidized to the carboxylic acid using KMnO₄ in acidic medium (H₂SO₄/H₂O, 70°C, 3 h). The acid is converted to the acyl chloride (SOCl₂, 60°C, 2 h) and reacted with the tricyclic amine in dichloromethane (DCM) with triethylamine, yielding the carbamoyl product in 81–87% yields.
Coupling Methodologies
Coupling the tricyclic amine to the benzoate ester demands precision to avoid side reactions. Three techniques are prominent:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, the reaction proceeds at room temperature (24 h) with 76–82% yields. This method minimizes racemization but requires strict pH control (6.5–7.0).
Uranium-Based Activators
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (DMF) enables rapid coupling (2–4 h) at 0°C, achieving 88–91% yields. However, this method generates stoichiometric HMPA, necessitating rigorous purification.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes the aminolysis of methyl 4-((ethoxycarbonyl)carbamoyl)benzoate with the tricyclic amine in tert-butanol (50°C, 48 h). While eco-friendly (E-factor = 8.2), yields remain moderate (58–64%).
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt tubular reactors for the tricyclic amine synthesis:
- Reactor 1 : Benzothiazole formation (residence time = 30 min, T = 110°C)
- Reactor 2 : Dioxane cyclization (residence time = 45 min, T = 130°C)
- Reactor 3 : Ester coupling via HATU (residence time = 15 min, T = 25°C)
This system achieves 92% overall yield with 99.2% purity, reducing solvent use by 40% compared to batch processes.
Crystallization Optimization
Final purification employs antisolvent crystallization using heptane/ethyl acetate (7:3 v/v). Cooling from 50°C to −10°C at 0.5°C/min produces uniform crystals (D50 = 150 μm), ensuring >99.5% purity by HPLC.
Reaction Optimization
Solvent Effects
Dimethylacetamide (DMA) outperforms DMF and NMP in cyclization steps, providing 12–18% higher yields due to its high polarity (Dielectric constant = 37.8) and ability to stabilize transition states.
Catalytic Enhancements
Adding 5 mol% CuI during the coupling step accelerates the reaction by 3-fold via a proposed radical mechanism, though it introduces metal contamination (<50 ppm after chelex treatment).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: Its unique structure makes it a candidate for the development of novel materials.
Biological Studies: It is used in research to understand its interactions with biological molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Methyl 4-[4,4-Dicyano-3-(2-dimethylaminovinyl)but-3-enyl]benzoate (9a)
- Structure: Features a benzoate ester with a conjugated dicyano-vinyl-dimethylamine substituent.
- Synthesis : Produced via DMF-DMA-mediated reaction (82% yield) .
- Key Differences : Lacks the tricyclic heteroatom system, resulting in lower steric hindrance and distinct electronic properties compared to the target compound.
Octadecyl 4-(1,4,8,11-tetramethoxy-13b-4-[(octadecyloxy)carbonyl]phenyl-6,13-dioxo-5,7,12,13b,13c,14-hexahydro-5a,6a,12a,13a-tetraazabenzo[5,6]azuleno[2,1,8-ya]benzo[1,2,8-ya]benzene-13-yl)benzoate (3)
- Structure: A macrocyclic benzoate with tetraazabenzo and azuleno moieties.
- Synthesis : Achieved via alkylation with 1-bromooctadecane (82% yield) .
- Key Differences : The extended aromatic system and long alkyl chains enhance lipophilicity, contrasting with the compact tricyclic core of the target compound.
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Structure : Contains a thiadiazole ring linked to the benzoate via a methoxy group.
- Key Differences : The thiadiazole substituent confers distinct reactivity compared to the target’s tricyclic carbamoyl group.
Heterocyclic Systems and Reactivity
Cyclic Dithiocarbamates (e.g., Compound 6)
- Structure : Dibenzo[d,i]-[1,3,6,8,11]thiatetraazatricycledodecine-6-thione.
- Synthesis : Attempted via carbon disulfide reaction but yielded unexpected products (e.g., benzimidazole derivatives) .
- Key Differences : The sulfur-rich system exhibits divergent reactivity under nucleophilic conditions, unlike the oxygen- and nitrogen-dominated tricyclic core of the target compound.
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structure : Spirocyclic system with benzothiazole and oxa-aza rings.
- Key Differences : The spiro architecture and benzothiazole group differ from the fused tricyclic carbamoyl group in the target compound.
Physicochemical and Functional Properties
- Lipophilicity : Compounds with long alkyl chains (e.g., octadecyl derivatives ) exhibit higher logP values than the target compound’s aromatic tricyclic system.
- Stability : Thiadiazole-containing benzoates (e.g., ) may show greater thermal stability due to aromatic heterocycles, whereas the target’s oxygen-rich system could enhance solubility.
- Bioactivity : Thiadiazole and pyridopyrimidine derivatives (e.g., ) are often bioactive, suggesting the target compound’s tricyclic core may confer unique pharmacological properties.
Biological Activity
Methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate is a complex organic compound with potential biological activities. This article explores its biological activity based on available literature and related compounds.
Chemical Structure
The compound features a tricyclic structure with multiple functional groups that may contribute to its biological properties. The presence of the carbamoyl and benzoate moieties suggests potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Properties : Compounds structurally related to this compound have shown promising antimicrobial effects against various pathogens.
- Anticancer Activity : Structural analogs have been investigated for their anticancer properties, often demonstrating the ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated; however, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis of related compounds can provide insights into the biological activity of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-{10,13-dioxa-4-thia-6-diazatricyclo[7.4.0.0^{3,7}]trideca} | Similar tricyclic structure; contains diazine | Antimicrobial |
| 11,13-Dimethyl-12-(prop-2-en-1-yl)-8-thia | Contains thia; different substitution pattern | Anticancer |
| 6-Methyl-4,12-dioxa | Dioxygenated; different ring system | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
